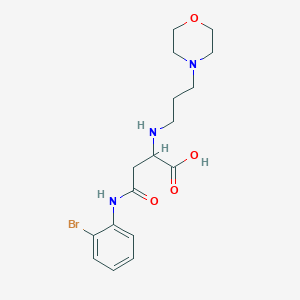

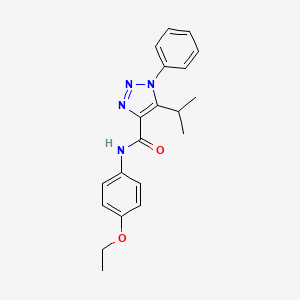

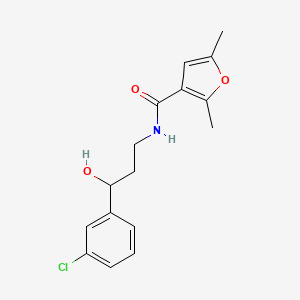

4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as Boc-3-amino-4-(3-morpholinopropylamino)-4-oxobutyric acid, is a chemical compound used in scientific research. It is a peptide derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Inhibition of Glycolic Acid Oxidase

This compound, along with others containing lipophilic 4-substituents, has been synthesized and identified as a potent inhibitor of porcine liver glycolic acid oxidase. The inhibition potency of related compounds was found to be significant, with the most potent representatives showing I50 values of 6 X 10^-8M (Williams et al., 1983).

2. Surfactant Synthesis and Properties

A novel synthesis of a surfactant containing a benzene spacer and this compound was accomplished through a copper-catalyzed cross-coupling reaction. The surfactant displayed unique properties, including the formation of large-diameter premicellar aggregations (Chen, Hu, & Fu, 2013).

3. Intermediate in Anticoagulant Synthesis

It serves as a key intermediate in the synthesis of the anticoagulant rivaroxaban, with two synthetic routes developed from bromobenzene yielding an overall yield of about 32-47% (Lingyan et al., 2011).

4. Potential Antiinflammatory Activity

Derivatives of 4-aminophenylalkanoic acids, including those with a 3-morpholinone or 2-morpholine ring, were evaluated for analgesic and anti-inflammatory activity but yielded no noteworthy results (Picciola et al., 1981).

5. Synthesis of HIV-1 Inhibitors

This compound was used in the synthesis of beta-amino alcohols effective as chiral moderators for the addition of lithium cyclopropylacetylide to an unprotected N-acylketimine. This provides an efficient route to a second-generation NNRTI drug candidate (Kauffman et al., 2000).

properties

IUPAC Name |

4-(2-bromoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O4/c18-13-4-1-2-5-14(13)20-16(22)12-15(17(23)24)19-6-3-7-21-8-10-25-11-9-21/h1-2,4-5,15,19H,3,6-12H2,(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHABDUVZMORZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=CC=CC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Bromophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

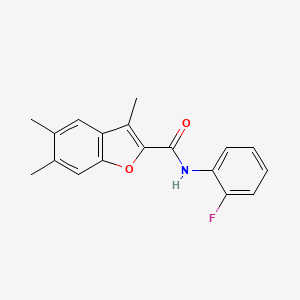

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)

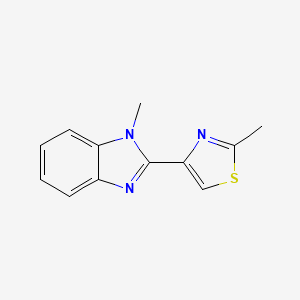

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)

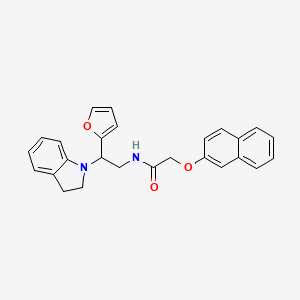

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)

![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)